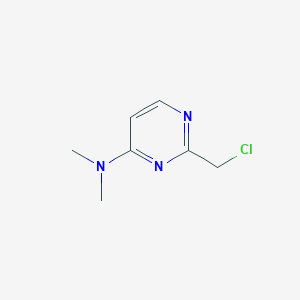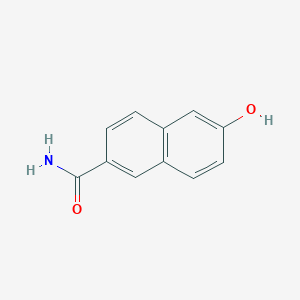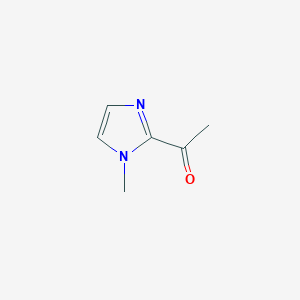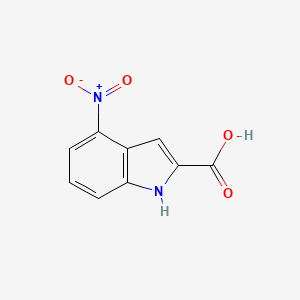
4-(3,4-dihidro-2H-pirrol-5-il)piridina
Descripción general
Descripción
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine, is a member of the class of pyridines that is pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3 . It is an alkaloid found in tobacco plants and exhibits genotoxic effects . It has a role as a plant metabolite, an EC 1.14.14.14 (aromatase) inhibitor, and a mutagen .
Molecular Structure Analysis
The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C9H10N2 . Its molecular weight is 146.19 g/mol . The InChI representation of the molecule is InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine include a molecular weight of 146.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has one rotatable bond . The exact mass of the compound is 146.084398327 g/mol . The topological polar surface area of the compound is 25.2 Ų . The compound has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
4-(3,4-Dihidro-2H-pirrol-5-il)piridina: Un Análisis Exhaustivo
Aplicaciones Neurológicas: Las pirrolopiridinas se han investigado por su potencial para tratar enfermedades del sistema nervioso. Dada la similitud estructural, “this compound” podría explorarse para propiedades neuroprotectoras o como un modulador de la actividad neuronal .
Investigación Inmunológica: Estos compuestos también muestran promesa en enfermedades relacionadas con el sistema inmunitario. Se podrían usar para estudiar las respuestas inmunitarias o desarrollar nuevas inmunoterapias .
Potencial Antidiabético: Los derivados de pirrolopiridina se han sintetizado como parte del desarrollo de fármacos antidiabéticos. Este compuesto puede servir como un bloque de construcción o un compuesto líder en la síntesis de nuevos medicamentos antidiabéticos .
Actividad Antituberculosa: Algunas pirrolopiridinas exhiben propiedades antituberculosas, lo que podría hacer que “this compound” sea un candidato para la investigación o el desarrollo de fármacos contra la tuberculosis .
Investigación Antiviral: El marco estructural de las pirrolopiridinas se ha utilizado para crear posibles compuestos antivirales. Este compuesto específico podría ser útil en la síntesis o el estudio de nuevos agentes antivirales .
Aplicaciones Antitumorales: Hay evidencia de que las pirrolopiridinas pueden tener actividades antitumorales. “this compound” podría investigarse por su eficacia contra varios cánceres o en la síntesis de fármacos contra el cáncer .
Mecanismo De Acción
Target of Action
The primary target of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine , is the α4β2 nicotinic acetylcholinergic receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Myosmine interacts with its target, the α4β2 nAChR, with low affinity . The Ki value, which is a measure of the binding affinity of the ligand for its receptor, is 3300 nM . This interaction leads to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Pharmacokinetics
It has been found that myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine .
Análisis Bioquímico
Biochemical Properties
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine changes significantly at certain dosage levels .
Metabolic Pathways
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. For example, the metabolism of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can lead to the production of reactive oxygen species, which can have significant biological effects .
Transport and Distribution
Within cells and tissues, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity. For instance, high concentrations of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in certain tissues can lead to localized effects, such as oxidative stress and inflammation .
Subcellular Localization
The subcellular localization of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



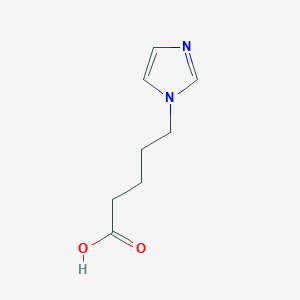

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

